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Compound of Interest

Compound Name: (S)-H8-BINAP

Cat. No.: B150971

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features of chiral H8-BINAP ligands, a class of
atropisomeric phosphines that have garnered significant attention in the field of asymmetric
catalysis. This document provides a detailed overview of their structural characteristics,
synthesis, and applications, with a focus on their advantages over the parent BINAP ligands.
Quantitative data from key studies are presented in tabular format for clear comparison, and
detailed experimental protocols for ligand synthesis and catalytic application are provided.
Furthermore, conceptual and experimental workflows are visualized using Graphviz diagrams
to facilitate a deeper understanding of the underlying principles.

Introduction to Chiral H8-BINAP Ligands

Chiral 2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl (H8-BINAP) is a
derivative of the well-established BINAP ligand. The key structural distinction lies in the partial
hydrogenation of the two naphthalene rings, which imparts unique steric and electronic
properties. This modification leads to a more flexible and electron-rich ligand, often resulting in
superior catalytic activity and enantioselectivity in various asymmetric transformations
compared to its fully aromatic counterpart.

The axial chirality of H8-BINAP arises from the restricted rotation around the C1-C1' bond
connecting the two naphthyl units, creating a stable, C2-symmetric chiral scaffold. This well-
defined three-dimensional structure is crucial for inducing high levels of stereocontrol in metal-
catalyzed reactions.
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Key Structural and Electronic Features

The partial hydrogenation of the naphthyl rings in H8-BINAP has several important
consequences for its function as a chiral ligand:

¢ Increased Flexibility: The saturated rings in H8-BINAP allow for greater conformational
flexibility compared to the rigid aromatic rings of BINAP. This flexibility can enable the
catalytic complex to adopt an optimal geometry in the transition state of a reaction, leading to
enhanced enantioselectivity.

» Modified Dihedral Angle: The dihedral angle between the two naphthyl groups in H8-BINAP
complexes can differ from that in BINAP complexes. This geometric parameter is a critical
determinant of the chiral pocket's shape and, consequently, the stereochemical outcome of
the reaction. Studies have suggested that H8-BINAP can adopt a lower dihedral angle in the
transition state, which can be advantageous in certain reactions.[1][2]

» Enhanced Electron-Donating Ability: The aliphatic rings in H8-BINAP are more electron-
donating than the aromatic rings of BINAP. This increased electron density on the
phosphorus atoms can influence the electronic properties of the metal center in a catalytic
complex, potentially leading to higher catalytic activity.

Synthesis of H8-BINAP Ligands

The synthesis of enantiomerically pure H8-BINAP typically starts from the corresponding chiral
H8-BINOL (5,5',6,6',7,7',8,8-octahydro-1,1'-bi-2-naphthol). The general synthetic strategy
involves the conversion of the hydroxyl groups of H8-BINOL into a good leaving group, such as
a triflate, followed by a nickel- or palladium-catalyzed phosphination reaction.

Synthesis of (R)-H8-BINAP

Diphenylphosphine,

Triflic a_nhydride, \ NiCl2(dppe),
(R)-H8-BINOL Pyridine >[(R)-H8-BINOL ditriflatej DABCO [ (R)-H8-BINAP
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A simplified schematic for the synthesis of (R)-H8-BINAP.

Applications in Asymmetric Catalysis

H8-BINAP has proven to be a highly effective ligand in a range of asymmetric catalytic
reactions, most notably in ruthenium-catalyzed asymmetric hydrogenations of unsaturated
compounds. The resulting chiral products are valuable intermediates in the synthesis of
pharmaceuticals, agrochemicals, and fine chemicals.

Asymmetric Hydrogenation of Unsaturated Carboxylic
Acids

One of the most significant applications of H8-BINAP is in the asymmetric hydrogenation of
a,B-unsaturated carboxylic acids. Ruthenium complexes of H8-BINAP have demonstrated
superior performance compared to their BINAP counterparts in terms of both catalytic activity
and enantioselectivity for certain substrates.

Table 1: Asymmetric Hydrogenation of Tiglic Acid Catalyzed by Ru(OAc)2(BINAP) and
Ru(OAc)2(H8-BINAP)

Substrate .
Pressure Temperat Conversi
Catalyst ICatalyst Solvent ee (%)
(atm H2) ure (°C) on (%)

Ratio
(S)-
Ru(OACc)2( 100:1 Methanol 10 25 >99 88
BINAP)
(S)-
Ru(OACc)2( 100:1 Methanol 10 25 >99 97
H8-BINAP)

Data sourced from literature reports.

The data clearly indicates that the partially hydrogenated H8-BINAP ligand generally leads to
higher enantioselectivity in the hydrogenation of tiglic acid compared to the parent BINAP
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ligand.

Experimental Protocols
Synthesis of (R)-H8-BINAP from (R)-H8-BINOL

This protocol is adapted from established procedures for the synthesis of BINAP derivatives.

Materials:

(R)-H8-BINOL

e Triflic anhydride (Tf20)

e Pyridine (dry)

e Dichloromethane (CH2Clz, dry)

 Diphenylphosphine (PhzPH)

 [1,2-Bis(diphenylphosphino)ethane]nickel(ll) chloride (NiClz(dppe))

e 1,4-Diazabicyclo[2.2.2]octane (DABCO)

o Dimethylformamide (DMF, anhydrous)

e Hexane

e Methanol

 Silica gel

Procedure:

o Preparation of (R)-H8-BINOL ditriflate:

o In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve (R)-H8-BINOL in
dry dichloromethane.

o Cool the solution to 0 °C and add dry pyridine.
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o Slowly add triflic anhydride to the cooled solution.
o Allow the reaction to warm to room temperature and stir overnight.
o Quench the reaction with water and extract the product with dichloromethane.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by flash chromatography on silica gel (eluting with a hexane/ethyl
acetate gradient) to yield (R)-H8-BINOL ditriflate.

e Synthesis of (R)-H8-BINAP:

o In an oven-dried Schlenk flask under an inert atmosphere, charge NiClz(dppe) and
DABCO.

o Add anhydrous DMF and diphenylphosphine.
o Heat the resulting mixture to 100 °C for 30 minutes.
o Add a solution of (R)-H8-BINOL ditriflate in anhydrous DMF to the reaction mixture.

o Maintain the reaction at 100 °C and monitor by TLC or HPLC until the starting material is
consumed.

o Cool the reaction mixture to room temperature and add methanol to precipitate the crude
product.

o Filter the solid and wash with methanol.

o Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to
obtain pure (R)-H8-BINAP.

Asymmetric Hydrogenation of Tiglic Acid using
Ru(OAc)2((S)-H8-BINAP)
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This protocol provides a general procedure for the asymmetric hydrogenation of an a,3-
unsaturated carboxylic acid.

Materials:

Ru(OAc)2((S)-H8-BINAP) catalyst

Tiglic acid

Methanol (degassed)

High-pressure autoclave equipped with a magnetic stirrer

Hydrogen gas (high purity)

Procedure:

o Reaction Setup:

[e]

In a glovebox, charge a glass liner for the autoclave with Ru(OAc)z((S)-H8-BINAP) (e.g.,
at a substrate-to-catalyst ratio of 100:1).

[e]

Add tiglic acid to the liner.

o

Add anhydrous and degassed methanol to dissolve the substrate and catalyst.

[¢]

Place the glass liner inside the autoclave and seal the vessel.

e Hydrogenation:

o Remove the autoclave from the glovebox and connect it to a hydrogen line.

o Purge the autoclave with hydrogen gas three times to remove any residual air.

o Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10 atm) and
commence stirring.

o Maintain the reaction at the desired temperature (e.g., 25 °C) and monitor the hydrogen
uptake.
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e Work-up and Analysis:

o Once the reaction is complete (indicated by the cessation of hydrogen uptake), carefully
vent the autoclave.

o Remove the reaction mixture and concentrate it under reduced pressure.

o The enantiomeric excess (ee) of the product, (S)-2-methylbutanoic acid, can be
determined by chiral gas chromatography (GC) or high-performance liquid
chromatography (HPLC) after conversion to a suitable derivative (e.g., a methyl ester).
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Asymmetric Hydrogenation Workflow

Reaction Setup
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A general experimental workflow for asymmetric hydrogenation.

Catalytic Cycle of Asymmetric Hydrogenation
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The mechanism of Ru-H8-BINAP catalyzed asymmetric hydrogenation is believed to proceed
through a catalytic cycle involving the formation of a ruthenium hydride species.

Ru(OAC)2(Hs-BINAP)

[RuH(Hs-BINAP)]*+

[RuH(Hs-BINAP)(Substrate)]*

+ Product

[Ru-Alkyl(Hs-BINAP)]*

[Ru(Hs-BINAP)(Product)]*
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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